N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
Description
N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
N,N-dimethyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-19(2)10-7-9(12(13,14)15)17-11(18-10)8-5-3-4-6-16-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXYEEIFPRNCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with N,N-dimethyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H12F3N5
- Molecular Weight : 295.25 g/mol
The structure includes a pyrimidine core substituted with trifluoromethyl and pyridine groups, which contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine. Research indicates that such compounds can inhibit key inflammatory mediators, such as COX-2 enzymes, which are implicated in various inflammatory diseases.
Case Study:
A study conducted by Atatreh et al. demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analysis revealed that electron-donating substituents enhanced anti-inflammatory activity.
Anticancer Potential
Pyrimidine derivatives have also been explored for their anticancer properties. A study indicated that compounds containing similar structural motifs could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Data Summary:
Research findings suggest that the presence of trifluoromethyl groups enhances the cytotoxicity of these compounds against various cancer cell lines .
Insecticidal Activity
This compound has shown promise as an insecticide. Its structural characteristics allow it to interfere with the nervous systems of pests.
Case Study:
A research initiative focused on the synthesis of novel pyrazole derivatives containing similar functional groups reported significant insecticidal activity against common agricultural pests. The study found that modifications to the pyrimidine structure led to enhanced efficacy .
Synthesis Techniques
The synthesis of this compound involves several methodologies, including one-pot reactions and catalytic processes. These methods are designed to optimize yield and reduce environmental impact.
Synthesis Overview:
Recent advancements have introduced greener synthesis techniques utilizing nanoparticles as catalysts, demonstrating a shift towards sustainable chemistry practices .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can reach intracellular targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(2-pyridinyl)-5-(tetrahydro-2H-pyran-2-yloxy)-1-pentanamine
- N,N-dimethyl-2-(2-pyridinyl)-5-(tetrahydro-2H-pyran-2-yloxy)-1-pentanamine
Uniqueness
Compared to similar compounds, N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability and reactivity, making it more versatile in various applications. Additionally, the combination of pyridine and pyrimidine rings provides a unique structural framework that can interact with a wide range of molecular targets.
Biological Activity
N,N-dimethyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their roles in various biological processes, including their presence in nucleic acids and their potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C10H10F3N3
- IUPAC Name : this compound
This structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that pyrimidine derivatives exhibit significant antimicrobial effects. The compound was evaluated for its ability to inhibit various bacterial strains, demonstrating a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.
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Antitumor Activity :
- Recent research indicates that this compound may possess antitumor properties. In vitro studies have assessed its efficacy against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.
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Anti-inflammatory Effects :
- The anti-inflammatory properties of pyrimidine derivatives are well-documented. This compound has been tested for its ability to inhibit pro-inflammatory cytokines in cellular models, showing significant reductions in inflammation markers.
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Enzyme Inhibition :
- Enzymatic assays have revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
Case Studies
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Antimicrobial Evaluation :
A study conducted by researchers involved synthesizing several pyrimidine derivatives, including the target compound, and evaluating their antimicrobial activity against common pathogens. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Antitumor Mechanism :
In a recent publication, the compound was tested against breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug . -
Inflammation Model :
An experimental model using lipopolysaccharide (LPS) stimulated macrophages showed that the compound significantly reduced levels of TNF-alpha and IL-6, indicating strong anti-inflammatory effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
